2-Amino-2-(oxetan-3-YL)acetic acid
CAS No.: 1270019-87-8
Cat. No.: VC0166482
Molecular Formula: C5H9NO3
Molecular Weight: 131.131
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1270019-87-8 |
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Molecular Formula | C5H9NO3 |
Molecular Weight | 131.131 |
IUPAC Name | 2-amino-2-(oxetan-3-yl)acetic acid |
Standard InChI | InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8) |
Standard InChI Key | RMQBFQWTJJLVRW-UHFFFAOYSA-N |
SMILES | C1C(CO1)C(C(=O)O)N |
Introduction
Chemical Structure and Properties
2-Amino-2-(oxetan-3-YL)acetic acid is characterized by its molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol . The compound features an oxetane ring (a four-membered ring containing an oxygen atom) connected to a carbon bearing both an amino group and a carboxylic acid group. This structure creates a unique spatial arrangement that influences its reactivity and biological interactions.
Structural Features
The compound contains several key functional groups that define its chemical behavior:
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An oxetane ring (four-membered cyclic ether)
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A primary amino group (-NH2)
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A carboxylic acid group (-COOH)
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A chiral center at the α-carbon of the amino acid portion
The presence of these functional groups allows for various chemical transformations and interactions with biological targets through hydrogen bonding, ionic interactions, and other non-covalent forces.
Physical and Chemical Properties
Property | Value |
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Molecular Formula | C5H9NO3 |
Molecular Weight | 131.13 g/mol |
Physical State | Solid (at standard conditions) |
Stereochemistry | Exists in R and S enantiomeric forms |
Functional Groups | Amino, carboxylic acid, oxetane |
IUPAC Name | 2-amino-2-(oxetan-3-yl)acetic acid |
SMILES Notation | C1C(CO1)C@HN (R-enantiomer) |
The oxetane ring in this compound contributes to its unique reactivity profile. The strained four-membered ring increases the compound's energy content, making it more reactive in certain contexts while also providing conformational constraints that can be valuable in drug design.
Stereochemistry and Isomeric Forms
2-Amino-2-(oxetan-3-YL)acetic acid contains a stereogenic center, resulting in two enantiomeric forms: (R)-2-amino-2-(oxetan-3-yl)acetic acid and (S)-2-amino-2-(oxetan-3-yl)acetic acid . The R-enantiomer has been more extensively characterized and has the InChIKey RMQBFQWTJJLVRW-SCSAIBSYSA-N .
Enantiomeric Properties
The enantiomeric forms of this compound may exhibit different biological activities, as is common with chiral molecules in biological systems. The R-enantiomer has been identified by the CAS registry number 394653-43-1 . Stereoisomers often display different binding affinities to enzymes and receptors, potentially leading to varied biological effects.
Conformational Analysis
The oxetane ring introduces conformational constraints to the molecule, limiting the rotation around certain bonds and creating a more rigid structure compared to acyclic analogs. This conformational rigidity can be advantageous in drug design by potentially increasing selectivity for biological targets and improving pharmacokinetic properties.
Synthesis and Preparation Methods
The synthesis of 2-Amino-2-(oxetan-3-YL)acetic acid can be achieved through several synthetic routes, each with its own advantages and limitations.
Common Synthetic Approaches
One possible synthetic approach involves the use of oxetan-3-one as a starting material, which can undergo various transformations to introduce the amino acid functionality. The synthesis typically involves multiple steps, including:
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Formation of the oxetane ring
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Introduction of the amino acid functionality
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Protection/deprotection steps
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Resolution of enantiomers (if needed)
The precise synthetic route would depend on the required stereochemistry and purity of the final product.
Laboratory Scale Synthesis
Laboratory scale synthesis of this compound often requires careful control of reaction conditions to maintain the integrity of the strained oxetane ring while introducing the amino acid functionality. The synthesis may involve specialized reagents and protective group strategies to achieve the desired substitution pattern and stereochemistry.
Chemical Reactivity and Transformations
2-Amino-2-(oxetan-3-YL)acetic acid exhibits chemical reactivity characteristic of both amino acids and oxetane-containing compounds.
Reactions of the Amino Group
The primary amino group can undergo typical amine reactions:
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Acylation to form amides
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Alkylation to form secondary and tertiary amines
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Schiff base formation with aldehydes and ketones
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Peptide bond formation with other amino acids
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality allows for:
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Esterification reactions
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Amide formation
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Reduction to alcohols
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Decarboxylation under certain conditions
Reactions Involving the Oxetane Ring
The oxetane ring can participate in:
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Ring-opening reactions under acidic conditions
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Expansion reactions to form larger heterocycles
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Serving as a directing group for other transformations
The strain energy in the four-membered oxetane ring makes it susceptible to ring-opening reactions, which can be harnessed for further functionalization or in designing prodrugs that release active compounds under specific conditions.
Biological Activity and Applications
2-Amino-2-(oxetan-3-YL)acetic acid has potential applications in various biological contexts due to its unique structural features.
Pharmacological Properties
The compound's structure suggests potential pharmacological activities:
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The amino acid moiety allows for interactions with protein targets
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The oxetane ring provides a rigid scaffold that can influence binding specificity
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The chiral center enables stereoselective interactions with biological targets
These structural features make the compound a potential candidate for drug development in various therapeutic areas.
Structure-Activity Relationships
Understanding the relationship between the structure of 2-Amino-2-(oxetan-3-YL)acetic acid and its biological activities is crucial for rational drug design and optimization.
Influence of the Oxetane Ring
The oxetane ring contributes to the compound's biological properties in several ways:
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Increasing metabolic stability compared to similar acyclic structures
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Providing unique hydrogen bonding opportunities through the oxygen atom
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Creating a defined three-dimensional structure that can enhance target selectivity
These properties make oxetane-containing amino acids valuable building blocks in medicinal chemistry.
Comparison with Other Amino Acids
When compared to natural amino acids and other unnatural derivatives, 2-Amino-2-(oxetan-3-YL)acetic acid offers distinct advantages:
Amino Acid | Structure Type | Key Differences |
---|---|---|
2-Amino-2-(oxetan-3-YL)acetic acid | Unnatural, cyclic | Contains oxetane ring; increased rigidity |
Alanine | Natural, aliphatic | Smaller; more flexible; less reactive |
Cyclohexylalanine | Unnatural, cyclic | Larger ring; hydrophobic; no oxygen in ring |
Serine | Natural, hydroxyl-containing | More polar; potential for different H-bonding |
The structural differences between these amino acids can be exploited in peptide design to modulate properties such as stability, conformation, and binding specificity.
Analytical Methods and Characterization
Various analytical techniques can be employed to characterize 2-Amino-2-(oxetan-3-YL)acetic acid and its derivatives.
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides valuable information about the structure of the compound:
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¹H NMR can identify protons associated with the oxetane ring, amino group, and α-carbon
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¹³C NMR confirms the carbon framework, particularly the quaternary α-carbon
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2D NMR techniques (COSY, HSQC, HMBC) can establish connectivity relationships
Mass Spectrometry
Mass spectrometry can confirm the molecular weight (131.13 g/mol) and provide fragmentation patterns characteristic of the oxetane ring and amino acid functionality .
Crystallographic Analysis
X-ray crystallography can reveal the three-dimensional structure of the compound, confirming the absolute configuration at the stereogenic center and the conformation of the oxetane ring relative to the amino acid portion.
Applications in Medicinal Chemistry
The unique properties of 2-Amino-2-(oxetan-3-YL)acetic acid make it valuable in medicinal chemistry research.
As a Building Block in Drug Design
This compound can serve as a valuable building block in drug design, offering:
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A rigid scaffold that can help pre-organize molecules for target binding
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Unique hydrogen bonding capabilities through the oxetane oxygen
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Opportunities for further functionalization at the amino and carboxyl groups
The incorporation of this unnatural amino acid into peptides or peptidomimetics can significantly alter their pharmacological properties.
In Peptidomimetic Design
In peptidomimetic design, 2-Amino-2-(oxetan-3-YL)acetic acid can:
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Induce conformational constraints in peptide chains
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Enhance metabolic stability against proteolytic degradation
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Improve membrane permeability of peptide-based drugs
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Create unique binding patterns with biological targets
These properties make it a valuable tool for developing peptide-based therapeutics with improved drug-like properties.
Future Research Directions
Research on 2-Amino-2-(oxetan-3-YL)acetic acid and related compounds continues to evolve, with several promising directions for future investigation.
Development of Synthetic Methodologies
The development of improved synthetic methods for preparing this compound, particularly stereoselective approaches, remains an active area of research. New methodologies could make these valuable building blocks more accessible for medicinal chemistry applications.
Exploration of Biological Activities
Further research into the biological activities of this compound and its derivatives could reveal new therapeutic applications. The unique structural features of oxetane-containing amino acids suggest potential in several therapeutic areas.
Structure-Based Drug Design
Computational and structure-based approaches can help optimize the use of this building block in drug design, predicting how its incorporation might affect the properties of larger molecules or peptides.
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